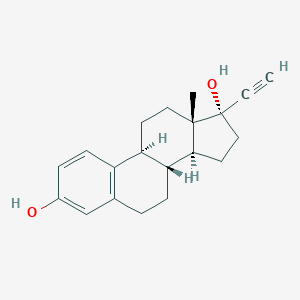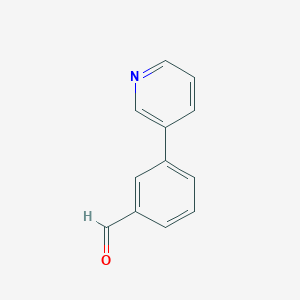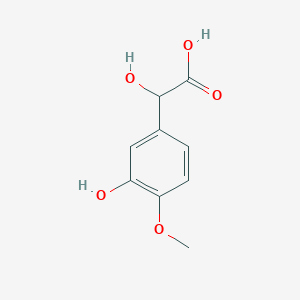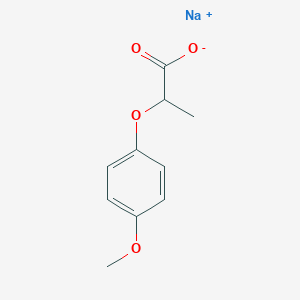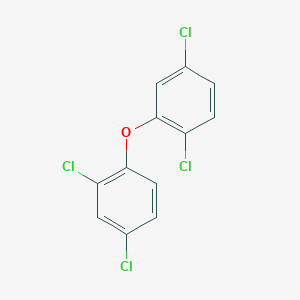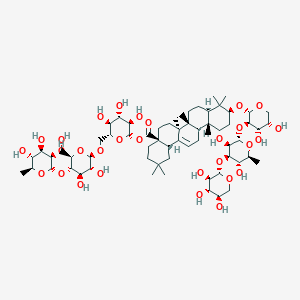
Sieboldianoside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sieboldianoside B is a natural compound that has been isolated from the roots of Phytolacca acinosa Roxb. It belongs to the triterpenoid saponin family and has been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of Sieboldianoside B is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activation of nuclear factor-κB, a transcription factor that regulates the expression of genes involved in inflammation. In addition, Sieboldianoside B has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Effets Biochimiques Et Physiologiques
Sieboldianoside B has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of alanine aminotransferase and aspartate aminotransferase, which are markers of liver damage. It has also been found to reduce the levels of creatinine and blood urea nitrogen, which are markers of kidney damage. In addition, Sieboldianoside B has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Sieboldianoside B in lab experiments is that it is a natural compound and has fewer side effects compared to synthetic compounds. Another advantage is that it has been extensively studied for its biological activities. However, one of the limitations is that it is difficult to obtain in large quantities due to its low yield from the roots of Phytolacca acinosa Roxb.
Orientations Futures
There are several future directions for the study of Sieboldianoside B. One of the directions is to investigate its potential use in the treatment of liver and kidney diseases. Another direction is to investigate its potential use in the treatment of cancer. Furthermore, the mechanism of action of Sieboldianoside B needs to be further elucidated to better understand its biological activities. Finally, more efficient methods for the synthesis of Sieboldianoside B need to be developed to obtain larger quantities for further research.
Conclusion:
In conclusion, Sieboldianoside B is a natural compound that possesses various biological activities. It has been extensively studied for its anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. It has a protective effect on liver and kidney function and has been used in various scientific research studies to investigate its potential therapeutic applications. However, further research is needed to fully understand its mechanism of action and to develop more efficient methods for its synthesis.
Méthodes De Synthèse
Sieboldianoside B can be extracted from the roots of Phytolacca acinosa Roxb using various methods such as solvent extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC). The extracted compound can then be purified using HPLC to obtain a pure form of Sieboldianoside B.
Applications De Recherche Scientifique
Sieboldianoside B has been extensively studied for its biological activities. It has been shown to possess anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. It has also been found to have a protective effect on liver and kidney function. Sieboldianoside B has been used in various scientific research studies to investigate its potential therapeutic applications.
Propriétés
Numéro CAS |
152407-00-6 |
|---|---|
Nom du produit |
Sieboldianoside B |
Formule moléculaire |
C64H104O29 |
Poids moléculaire |
1337.5 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C64H104O29/c1-25-36(68)41(73)45(77)54(85-25)90-49-31(21-65)87-52(47(79)43(49)75)84-24-32-40(72)42(74)46(78)55(88-32)93-58(81)64-18-16-59(3,4)20-28(64)27-10-11-34-61(7)14-13-35(60(5,6)33(61)12-15-63(34,9)62(27,8)17-19-64)89-57-51(39(71)30(67)23-83-57)92-56-48(80)50(37(69)26(2)86-56)91-53-44(76)38(70)29(66)22-82-53/h10,25-26,28-57,65-80H,11-24H2,1-9H3/t25-,26-,28-,29+,30-,31+,32+,33-,34+,35-,36-,37-,38-,39-,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53-,54-,55-,56-,57-,61-,62+,63+,64-/m0/s1 |
Clé InChI |
GROQHEZXWUJYNW-ITUQRZNASA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Synonymes |
oleanolic acid- 3-O-beta-D-xylopyranosyl(1-3)-alpha-L-rhamnopyranosyl(1-2)-alpha-L-arabinopyranoside sieboldianoside B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



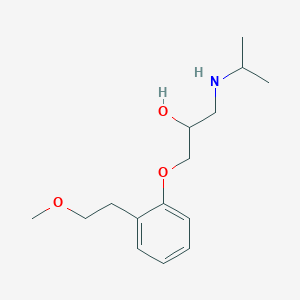
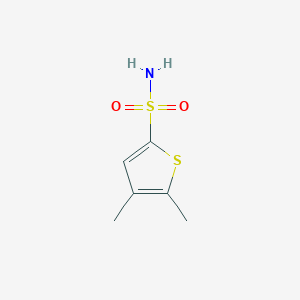
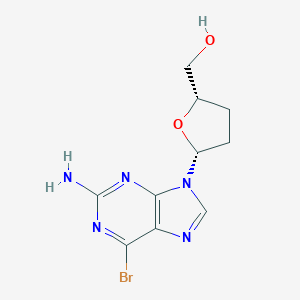
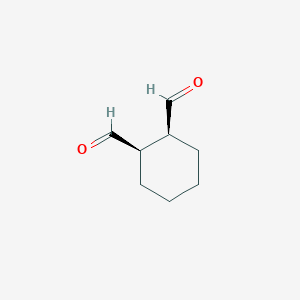
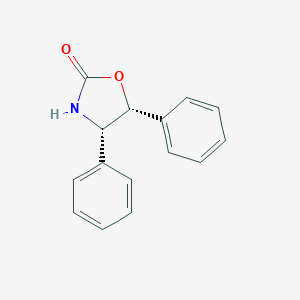
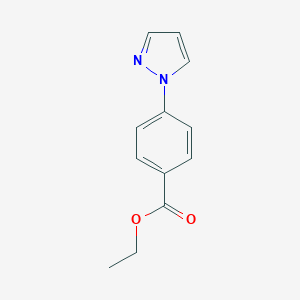
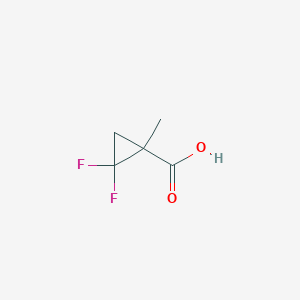
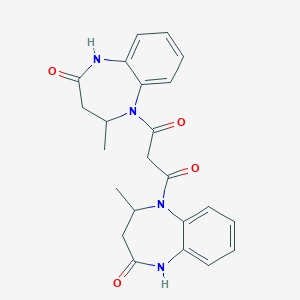
![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)
